molecular formula C6H12N2Sn B14662998 1-(Trimethylstannyl)-1H-pyrazole CAS No. 45653-18-7

1-(Trimethylstannyl)-1H-pyrazole

Cat. No.: B14662998
CAS No.: 45653-18-7
M. Wt: 230.88 g/mol
InChI Key: JEVYUPNXQZXXPA-UHFFFAOYSA-N
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Description

1-(Trimethylstannyl)-1H-pyrazole is an organotin compound that features a pyrazole ring bonded to a trimethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trimethylstannyl group imparts unique reactivity to the pyrazole ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylstannyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Trimethylstannyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trimethylstannyl)-1H-pyrazole in chemical reactions involves the activation of the trimethylstannyl group, which can act as a nucleophile or participate in transmetalation processes. In Stille coupling reactions, for example, the trimethylstannyl group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyrazole ring, which can participate in additional types of reactions compared to simpler organotin compounds. This dual reactivity makes it a versatile reagent in organic synthesis.

Properties

CAS No.

45653-18-7

Molecular Formula

C6H12N2Sn

Molecular Weight

230.88 g/mol

IUPAC Name

trimethyl(pyrazol-1-yl)stannane

InChI

InChI=1S/C3H3N2.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;/q-1;;;;+1

InChI Key

JEVYUPNXQZXXPA-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)N1C=CC=N1

Origin of Product

United States

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